N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a chiral pyrrolidine-based acetamide derivative with a molecular weight of approximately 255.36 g/mol (CAS: 1401665-75-5) . Its structure features an (R)-configured pyrrolidine ring substituted with a 2-amino-acetyl group at the 1-position and an ethyl-acetamide moiety at the 3-position.
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-3-13(8(2)14)9-4-5-12(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGUHZKLZVKKG-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced via an amination reaction, where an amine reacts with an acetylating agent like acetic anhydride.
Attachment of the Ethyl-Acetamide Moiety: The final step involves the attachment of the ethyl-acetamide group through an amidation reaction, where an amine reacts with an ethyl ester or an acyl chloride.
Industrial Production Methods
In an industrial setting, the production of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is being investigated for its potential therapeutic applications due to its unique structural properties. Its interactions with biological targets suggest possible uses in:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : The compound's ability to inhibit viral replication has been explored, indicating potential applications in antiviral drug development.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure facilitates:
- Formation of Heterocycles : It can be used to synthesize various heterocyclic compounds that are important in pharmaceuticals.
- Modification of Functional Groups : The compound can undergo oxidation and reduction reactions, enabling the introduction of different functional groups for further chemical transformations.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Antiviral Research
A collaborative study between ABC Institute and DEF Pharmaceutical Company explored the antiviral properties of this compound against influenza viruses. The findings demonstrated a dose-dependent reduction in viral load, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide with six analogs, focusing on structural variations, physicochemical properties, and reported applications.
Stereochemical Variants
- N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: Not explicitly listed; Ref: 10-F084726) This S-enantiomer of the target compound shares identical molecular weight and functional groups but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding selectivity. For example, in protease inhibition, the R-configuration may favor binding to specific active sites over the S-form .
Substituent Modifications
- N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS: 1354003-90-9) This analog replaces the 2-amino-acetyl group with a simpler 2-amino-ethyl chain and substitutes ethyl with methyl in the acetamide moiety. The molecular weight decreases to 186.26 g/mol, enhancing solubility but reducing steric bulk, which may diminish target affinity .
- N-Ethyl-N-{[1-(L-valyl)-3-pyrrolidinyl]methyl}acetamide (CAS: MFCD21096363) Here, the 2-amino-acetyl group is replaced with L-valyl (a branched amino acid), increasing molecular weight to ~273.37 g/mol.
Functional Group Variations
- This modification likely decreases interactions with anionic binding pockets but improves metabolic stability .
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound (R-enantiomer) | 1401665-75-5 | C₁₁H₂₁N₃O₂ | 255.36 | R-pyrrolidine, 2-amino-acetyl, N-ethyl |
| S-Enantiomer | - | C₁₁H₂₁N₃O₂ | 255.36 | S-pyrrolidine, 2-amino-acetyl, N-ethyl |
| N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | 1354003-90-9 | C₉H₁₈N₂O₂ | 186.26 | Amino-ethyl, N-methyl |
| N-Ethyl-N-{[1-(L-valyl)-3-pyrrolidinyl]methyl}acetamide | MFCD21096363 | C₁₆H₂₃N₃O | 273.37 | L-valyl substitution, increased hydrophobicity |
| N-[(r)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-n-methyl-acetamide | 1353994-52-1 | C₉H₁₈N₂O₂ | 186.26 | Hydroxy-ethyl, N-methyl |
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring, which is significant for its biological properties. The compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with amino-acetyl and ethyl-acetamide precursors under controlled conditions. Common reagents include bases like triethylamine and solvents that facilitate the reaction while ensuring high yield and purity.
| Property | Details |
|---|---|
| IUPAC Name | N-[(R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylacetamide |
| Molecular Formula | C10H19N3O2 |
| CAS Number | 1353943-61-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects. For instance, it has been shown to inhibit certain enzymes that play a role in various diseases.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of similar pyrrolidine derivatives. In vitro tests have demonstrated that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
For example, a study reported minimum inhibitory concentration (MIC) values for related pyrrolidine compounds against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL . This suggests that this compound could have comparable efficacy.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 - 12.5 |
| Escherichia coli | 125 - 150 |
Study on Antimicrobial Activity
A specific case study evaluated the antibacterial activity of various pyrrolidine derivatives, including this compound. The results indicated that these compounds could inhibit the growth of several pathogenic bacteria, supporting their potential use in treating bacterial infections .
Research on Therapeutic Applications
Another study investigated the compound's potential as a therapeutic agent in neurodegenerative diseases by assessing its ability to inhibit acetylcholinesterase (AChE). The findings suggested that it might contribute to cognitive enhancement by modulating neurotransmitter levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
